3-Acetylpyrrolidin-2-one
Overview
Description
3-Acetylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by its molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol. It is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylpyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of amino acids or their derivatives under acidic conditions. Another approach is the acylation of pyrrolidin-2-one with acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Various reagents can be used to add functional groups to the compound, such as Grignard reagents and organolithium compounds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and compounds with added functional groups.
Scientific Research Applications
3-Acetylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive agents.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound finds applications in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Acetylpyrrolidin-2-one exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely, but they often include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
2-Pyrrolidinone
4-Pyrrolidinone
N-Methylpyrrolidinone (NMP)
3-Pyrroline
Properties
IUPAC Name |
3-acetylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKFHKSMOYYRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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